

A Technical Guide to 4-Nitrophthalic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Nitrophthalic acid*

Cat. No.: *B020862*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characteristics of **4-Nitrophthalic acid**, a key intermediate in organic synthesis with significant applications in the pharmaceutical industry. This document details its physicochemical properties, experimental protocols for its synthesis and purification, and its role as a precursor in the synthesis of therapeutic agents.

Core Chemical and Physical Properties

4-Nitrophthalic acid, with the CAS number 610-27-5, is a dicarboxylic acid featuring a nitro group on the benzene ring.[1][2] Its chemical structure lends it to a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules.[3] The compound typically appears as a light-beige or yellow to beige crystalline powder.[4][5]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of **4-Nitrophthalic acid**, providing a ready reference for laboratory use.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ NO ₆	[2][4][6]
Molecular Weight	211.13 g/mol	[6][7]
Melting Point	159-161 °C	[7]
Boiling Point	459.5 °C at 760 mmHg	[2]
Solubility in Water	880 g/L at 20 °C	[8]
pK _{a1}	2.11 (25 °C)	[9]
Appearance	Light-beige to yellow crystalline powder	[4][9]
CAS Number	610-27-5	[2]

Spectral Data

Spectroscopic analysis is crucial for the identification and purity assessment of **4-Nitrophthalic acid**. The following is a summary of available spectral data:

- ¹H NMR: Spectra are available, typically showing signals in the aromatic region corresponding to the protons on the benzene ring.[10][11][12]
- ¹³C NMR: Spectral data is available for the characterization of the carbon skeleton.[13]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the nitro group N-O stretches.[14][15][16]
- Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[5]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **4-Nitrophthalic acid** are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of 4-Nitrophthalic Acid from 4-Nitrophthalimide

This protocol details the hydrolysis of 4-nitrophthalimide to yield **4-Nitrophthalic acid**.[\[1\]](#)

Materials:

- 4-Nitrophthalimide
- Sodium hydroxide (NaOH)
- Concentrated nitric acid (HNO₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- Alcohol-free ether
- Water

Procedure:

- In a suitable reaction vessel, dissolve 26.6 g (0.66 mole) of sodium hydroxide in 240 mL of water.
- Add 80 g (0.416 mole) of 4-nitrophthalimide to the sodium hydroxide solution.
- Heat the mixture to a rapid boil and maintain a gentle boil for ten minutes.
- Carefully neutralize the solution to a barely acidic pH to litmus paper using concentrated nitric acid.
- Add an additional 70 mL of concentrated nitric acid to the solution.
- Boil the solution for another three minutes.
- Cool the solution to below room temperature.

- Transfer the cooled solution to a 1-L separatory funnel and extract with two 300-mL portions of alcohol-free ether. Ensure thorough mixing during extraction.
- Dry the combined ether extracts over anhydrous sodium sulfate.
- Distill the ether until solid begins to separate.
- Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.
- The resulting white crystals of **4-nitrophthalic acid** can be collected. The expected yield is 85–87 g (96–99%).[\[1\]](#)

[Click to download full resolution via product page](#)

Experimental workflow for the synthesis of **4-Nitrophthalic acid** from 4-Nitrophthalimide.

Synthesis of 4-Nitrophthalic Acid from 4-Nitrophthalonitrile

This method describes the hydrolysis of 4-nitrophthalonitrile in an ionic liquid.[\[2\]](#)

Materials:

- 4-Nitrophthalonitrile
- 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO₄) ionic liquid
- Water
- Crushed ice

Procedure:

- Dissolve 2 mmol of 4-nitrophthalonitrile in 5 mL of [bmim]HSO₄ ionic liquid in a reaction vessel.
- Heat the reaction mixture to 60-65 °C for 1-3 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing water and crushed ice to precipitate the product.
- Collect the precipitate by filtration.
- Dry the collected solid to obtain **4-Nitrophthalic acid**. The reported yield is typically greater than 90%.^[2]

[Click to download full resolution via product page](#)*Experimental workflow for the synthesis of **4-Nitrophthalic acid** from 4-Nitrophthalonitrile.*

General Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for effective purification.

General Procedure:

- Select a suitable solvent or solvent system in which **4-Nitrophthalic acid** is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ether and ethyl acetate have been reported as suitable solvents.^[9]

- Dissolve the crude **4-Nitrophthalic acid** in the minimum amount of the hot solvent to form a saturated solution.
- If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Allow the hot, clear solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.
- Further cool the solution in an ice bath to maximize the yield of the crystals.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold, pure solvent.
- Dry the crystals thoroughly to remove any residual solvent.

Application in Drug Development: Synthesis of Apremilast Precursors

4-Nitrophthalic acid serves as an important intermediate in the pharmaceutical industry, notably in the synthesis of Apremilast, a medication used for treating certain inflammatory conditions. A key step in the synthesis of Apremilast involves the use of 3-acetamidophthalic anhydride. While the direct conversion of **4-nitrophthalic acid** is not detailed, a plausible synthetic route involves the reduction of the nitro group to an amine, followed by acetylation and dehydration. The following section outlines the synthesis of a key Apremilast precursor from the isomeric 3-nitrophthalic acid, illustrating a relevant synthetic pathway for drug development professionals.

Synthesis of 3-Aminophthalic Acid from 3-Nitrophthalic Acid

This protocol describes the reduction of 3-nitrophthalic acid to 3-aminophthalic acid.

Materials:

- 3-Nitrophthalic acid

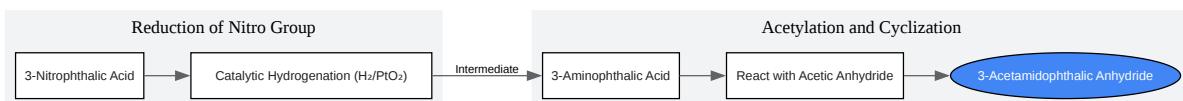
- Methanol
- Platinic oxide (PtO_2)
- Hydrogen gas (H_2)

Procedure:

- Dissolve 13 g (0.062 mole) of recrystallized 3-nitrophthalic acid in 200 mL of methanol.
- Add 50 mg of platinic oxide to the solution.
- Hydrogenate the mixture at 25 psi until the hydrogen uptake ceases (approximately one hour).
- Filter the reaction mixture to remove the catalyst.
- Evaporate the solvent to yield solid 3-aminophthalic acid.

Synthesis of 3-Acetamidophthalic Anhydride from 3-Aminophthalic Acid

This procedure outlines the conversion of 3-aminophthalic acid to 3-acetamidophthalic anhydride.


Materials:

- 3-Aminophthalic acid
- Acetic anhydride

Procedure:

- Add 3-aminophthalic acid to acetic anhydride in a suitable reaction vessel.
- Heat the mixture with stirring to 120 °C until the system becomes a clear solution.
- Maintain the temperature and continue the reaction until completion.

- Cool the reaction system to a temperature between -20 °C and 25 °C.
- Stir the mixture to induce crystallization.
- Separate the solid product by filtration.
- Wash the isolated solid with a suitable solvent.
- Dry the product under vacuum to obtain 3-acetamidophthalic anhydride.

[Click to download full resolution via product page](#)

Logical workflow for the synthesis of an Apremilast precursor from 3-Nitrophthalic acid.

Safety and Handling

4-Nitrophthalic acid is considered a hazardous substance.^[10] It can cause skin and serious eye irritation, and may cause respiratory irritation.^[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.^[1] Work should be conducted in a well-ventilated area or a fume hood.^[10] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Conclusion

4-Nitrophthalic acid is a versatile chemical intermediate with well-defined physical and chemical properties. The experimental protocols provided in this guide offer practical methods for its synthesis and purification. Its significance in the pharmaceutical industry, particularly as a precursor for drugs like Apremilast, underscores its importance for researchers and professionals in drug development. Proper safety precautions are essential when handling this compound. This technical guide serves as a valuable resource for understanding and utilizing **4-Nitrophthalic acid** in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]
- 3. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. prepchem.com [prepchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents [patents.google.com]
- 7. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. helixchrom.com [helixchrom.com]
- 10. CN103588740A - Synthetic method of 3-aminophthalic anhydride - Google Patents [patents.google.com]
- 11. CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof - Google Patents [patents.google.com]
- 12. 3-Acetamidophthalic anhydride | 6296-53-3 | FA63286 [biosynth.com]
- 13. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- To cite this document: BenchChem. [A Technical Guide to 4-Nitrophthalic Acid: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b020862#basic-characteristics-of-4-nitrophthalic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com